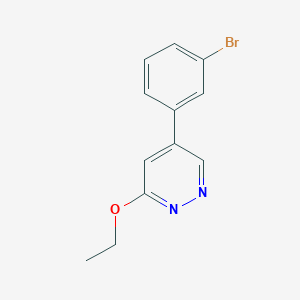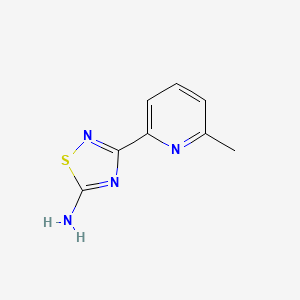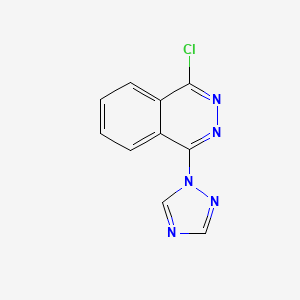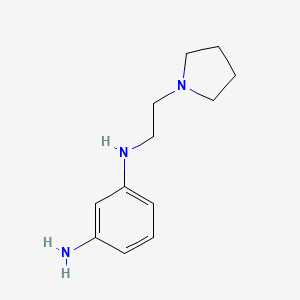
2-Nitro-4-(2-piperidin-1-ylethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-4-(2-piperidin-1-ylethoxy)aniline is an organic compound that features a nitro group, an aniline moiety, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(2-piperidin-1-ylethoxy)aniline typically involves the nitration of 4-(2-piperidin-1-ylethoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help in managing the exothermic nature of the reaction and ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
化学反応の分析
Types of Reactions
2-Nitro-4-(2-piperidin-1-ylethoxy)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-Amino-4-(2-piperidin-1-ylethoxy)aniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Oxidation: N-oxide derivatives of the piperidine ring.
科学的研究の応用
2-Nitro-4-(2-piperidin-1-ylethoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
作用機序
The mechanism of action of 2-Nitro-4-(2-piperidin-1-ylethoxy)aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the piperidine ring can enhance binding affinity to certain receptors .
類似化合物との比較
Similar Compounds
4-(2-piperidin-1-ylethoxy)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Amino-4-(2-piperidin-1-ylethoxy)aniline: The reduced form of the compound, which may have different biological activities.
2-Methoxy-4-nitroaniline: Similar in structure but with a methoxy group instead of the piperidine ring, leading to different chemical and biological properties.
Uniqueness
2-Nitro-4-(2-piperidin-1-ylethoxy)aniline is unique due to the combination of the nitro group, aniline moiety, and piperidine ring
特性
分子式 |
C13H19N3O3 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
2-nitro-4-(2-piperidin-1-ylethoxy)aniline |
InChI |
InChI=1S/C13H19N3O3/c14-12-5-4-11(10-13(12)16(17)18)19-9-8-15-6-2-1-3-7-15/h4-5,10H,1-3,6-9,14H2 |
InChIキー |
WPUYJKSUUGTIAJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCOC2=CC(=C(C=C2)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate](/img/structure/B13877493.png)




![3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13877528.png)



![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13877548.png)
![3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole](/img/structure/B13877553.png)
